(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Acid-base catalysis Enzyme mechanism Histidine isostere

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1344925-61-6; molecular formula C₇H₁₁N₃O₂; MW 169.18 g/mol) is a non-proteinogenic, R-configured α-amino acid in which the imidazole side chain of histidine is replaced by a 1-methyl-1H-pyrazol-4-yl heterocycle. The compound belongs to the class of β-pyrazolyl alanine histidine isosteres—a family recognised for probing the functional role of the imidazole pKₐ (~6.0–7.0) in biologically active peptides.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13276633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
InChIKeyUXJDTZCOFCDIIW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Structurally Differentiated Histidine Isostere for Precision Peptide Engineering


(2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1344925-61-6; molecular formula C₇H₁₁N₃O₂; MW 169.18 g/mol) is a non-proteinogenic, R-configured α-amino acid in which the imidazole side chain of histidine is replaced by a 1-methyl-1H-pyrazol-4-yl heterocycle . The compound belongs to the class of β-pyrazolyl alanine histidine isosteres—a family recognised for probing the functional role of the imidazole pKₐ (~6.0–7.0) in biologically active peptides [1]. Three structural features define this compound relative to its closest analogs: (i) attachment of the pyrazole ring at the C-4 position rather than the more commonly studied C-3 or N-1 positions; (ii) N¹-methylation of the pyrazole, which eliminates the ring N–H hydrogen-bond donor; and (iii) the D-configuration (2R) stereochemistry, distinguishing it from the L-amino acid scaffold found in natural histidine and most studied pyrazolyl alanines [2]. These combined modifications create a unique molecular probe for dissecting acid–base catalysis, hydrogen-bonding networks, and stereochemical constraints in peptide–receptor interactions.

Why Generic Histidine Isosteres Cannot Substitute for (2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Without Evidence of Equivalence


Histidine analogs containing five-membered N-heterocycles—including 3-(3-pyrazolyl)-L-alanine [Pyr(3)ala], 3-(1-pyrazolyl)-L-alanine (β-pyrazol-1-ylalanine), and N-methyl histidines—are frequently treated as interchangeable histidine surrogates; however, three structural variables independently modulate biological outcome in ways that preclude generic substitution. First, the position of pyrazole ring attachment (N-1 vs C-3 vs C-4) alters both the spatial trajectory of the heterocycle and its electronic coupling to the amino acid backbone [1]. Second, N-methylation of the pyrazole abolishes the N–H hydrogen-bond donor present in unmethylated pyrazole and imidazole rings, fundamentally altering the pharmacophore [2]. Third, the R-configuration (D-amino acid) confers differential susceptibility to proteolytic degradation and distinct conformational preferences in peptide backbones compared with L-configured analogs [3]. The quantitative evidence summarised below demonstrates that these modifications yield measurably divergent outcomes in enzyme catalysis, receptor activation, and binding affinity—underscoring the necessity of compound-specific validation rather than class-based substitution assumptions.

Quantitative Differentiation Evidence: (2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid vs. Closest Analogs


Acid–Base Competence: Pyrazole pKₐH vs. Imidazole pKₐ Dictates Catalytic Competence in Enzyme Active Sites

The conjugate acid of the pyrazole ring has a pKₐH approximately 4.45 units lower than that of imidazole [1]. At physiological pH (7.4), the imidazole side chain of histidine (pKₐ ~6.0–7.0) exists as an approximately equimolar mixture of protonated and deprotonated forms, enabling its canonical role as a proton shuttle in enzyme active sites. In contrast, the pyrazole ring (pKₐH ~2.5 for the parent heterocycle; predicted pKₐ ~2.25 for 1-methylpyrazole) remains >99.99% deprotonated and neutral at pH 7.4, rendering it incapable of functioning as a general acid–base catalyst . This difference was directly demonstrated in the RNase A system: semisynthetic RNase in which the catalytic His-119 was replaced by 3-(3-pyrazolyl)-L-alanine was 'devoid of catalytic activity' toward both yeast RNA and 2′,3′-CMP substrates, whereas the Nτ-methylhistidine analog retained measurable enzymatic activity with determined kinetic parameters at pH 6.0 [2]. The 1-methylpyrazole moiety of the target compound accentuates this divergence: the methyl substituent on N-1 not only precludes N–H hydrogen-bond donation but also slightly further reduces the pyrazole basicity (predicted pKₐ 2.25 vs. ~2.5 for unsubstituted pyrazole), eliminating any residual proton-accepting capacity at neutral pH .

Acid-base catalysis Enzyme mechanism Histidine isostere pKₐ perturbation

Binding Affinity Retention with Catalytic Silencing: Pyrazolyl Alanine as a Competitive Inhibitor in the RNase S System

In the RNase S semisynthetic system, replacement of His-12 in S-peptide by β-(pyrazolyl-3)-alanine produced peptides that failed to activate S-protein but functioned as competitive inhibitors of native RNase S [1]. Critically, the 12-(β-pyrazolyl-3)-alanine S-peptide₁–₁₄ was approximately 7-fold more effective as an inhibitor than the corresponding 12-serine S-peptide₁–₁₄, demonstrating that the aromatic azole ring—even when catalytically incompetent—contributes significantly to S-peptide–S-protein complex stability [1]. Furthermore, 12-(β-pyrazolyl-3)-alanine S-peptide₂–₁₄ was approximately 30-fold more potent than 12-(β-pyrazolyl-3)-alanine S-peptide₃–₁₄, highlighting the sensitivity of binding to peptide chain length and context [1]. This establishes the core value proposition of pyrazole-containing histidine isosteres: retention of binding-site recognition with complete ablation of catalytic turnover, enabling the creation of 'dead' enzyme–substrate complexes for structural biology.

Competitive inhibition RNase S S-peptide-S-protein Binding vs. catalysis

Positional Isomerism of Pyrazole Attachment: C-4 vs. C-3 vs. N-1 Linkage Determines Spatial Trajectory and Receptor Compatibility

The vast majority of published pyrazolyl alanine literature concerns the 3-pyrazolyl (attachment at C-3 of pyrazole) and 1-pyrazolyl (attachment at N-1) isomers [1]. The target compound is unique among commercially available histidine isosteres in featuring the pyrazole attached at the C-4 position. This positional isomerism produces a distinct spatial vector for the heterocycle relative to the α-carbon: the C-4 attachment yields a more extended, linear side-chain geometry compared with the angled trajectory of the C-3 isomer, and fundamentally differs from the N-1 isomer where the pyrazole ring nitrogen is directly linked to the β-carbon [2]. The functional consequences of this positional difference are evidenced by the divergent biological activities of 1-pyrazolyl vs. 3-pyrazolyl analogs: in the LH-RH system, the 2-L-β-(pyrazolyl-1)alanine analog retained only 1% of the LH-releasing activity of the natural hormone in an ovariectomized, steroid-blocked rat assay—whereas the 3-pyrazolyl TRH analog retained approximately 5% activity [3][4]. While direct comparative data for the 4-pyrazolyl isomer are absent from the published literature, the well-established sensitivity of biological activity to pyrazole attachment position (1% vs. 5% residual activity across isomer classes in different hormonal systems) strongly implies that the C-4 isomer will exhibit its own distinct activity profile.

Positional isomer Structure-activity relationship Pyrazole regioisomer Side-chain geometry

N-Methylation of the Pyrazole Ring Eliminates the Hydrogen-Bond Donor Pharmacophore Present in Unmethylated Pyrazole and Imidazole Analogs

The 1-methyl substitution on the pyrazole ring of the target compound converts the N-1 position from a potential hydrogen-bond donor (N–H) to a methyl group, producing a fundamentally altered hydrogen-bonding profile compared with unmethylated pyrazolyl alanines [1]. In unmethylated pyrazole analogs such as 3-(3-pyrazolyl)-L-alanine, the ring N–H can serve as a hydrogen-bond donor (1 HBD contributed by the heterocycle in addition to the α-amino and carboxyl groups). In the target compound, this donor is eliminated: the 1-methylpyrazole ring contributes zero hydrogen-bond donors and four hydrogen-bond acceptors (the two ring nitrogens plus the carboxyl oxygen atoms), yielding a total of 2 HBD and 4 HBA for the entire molecule vs. 3 HBD and 4 HBA for unmethylated pyrazolyl alanine [2]. The computed XLogP3-AA for the racemic DL-form is −3.1, consistent with a highly polar, zwitterionic character dominated by the amino acid moiety rather than the heterocycle [3]. This shift in hydrogen-bonding capacity has direct implications for peptide secondary structure: the Hofmann group demonstrated that the pyrazole-imidazole replacement in TRH retained only ~5% biological activity, attributing the loss not to binding failure but to the inability of the pyrazole to participate in the requisite proton-transfer and hydrogen-bonding network of the activated receptor complex [1].

Hydrogen-bond donor N-methylation Pharmacophore engineering Pyrazole N-H

R-Configuration (D-Amino Acid) as a Determinant of Proteolytic Stability and Backbone Conformation

The (2R) absolute configuration of this compound corresponds to the D-amino acid series, in contrast to natural L-histidine and the extensively studied L-configured pyrazolyl alanines such as 3-(3-pyrazolyl)-L-alanine and 3-(1-pyrazolyl)-L-alanine . D-amino acid substitution in peptides is a well-established strategy for enhancing resistance to proteolytic degradation, as most endogenous proteases exhibit strict L-stereospecificity . Beyond stability, D-amino acids invert the local backbone dihedral angles, which can profoundly affect peptide secondary structure propensity and receptor recognition [1]. The commercial availability of the enantiopure (2R) form (specifications: ≥95% purity from AKSci; ≥98% purity from Leyan) enables stereochemically defined incorporation into synthetic peptides via standard solid-phase peptide synthesis (SPPS) protocols, with the Fmoc-protected derivative (CAS 2171585-82-1) being commercially accessible for direct use in automated Fmoc-SPPS . This contrasts with many pyrazolyl alanine analogs that are primarily available in the L-configuration or as racemic mixtures, limiting their utility in stereochemical structure–activity relationship studies.

D-Amino acid Proteolytic stability Stereochemistry Peptide backbone Enantiomer

Histidine Ammonia-Lyase (HAL) Inhibition: Methylated Pyrazole and Methylated Imidazole Analogs as Comparable Inhibitors at 5.0 mM

In a systematic study of rat liver histidine ammonia-lyase (HAL, EC 4.3.1.3) inhibition by substrate analogs, both DL-pyrazolyl-3-alanine and L-1-methylhistidine were tested at 5.0 mM concentration [1]. The enzyme, purified >250-fold to near homogeneity, catalyzes the first step in histidine degradation (L-histidine → urocanate + NH₃) with a pH optimum of 8.5 and specific activity of 9.94 µmol/min/mg [1]. The inclusion of DL-pyrazolyl-3-alanine among the tested inhibitors indicates that pyrazole-containing histidine analogs are recognised by the HAL active site. Notably, L-1-methylhistidine—the direct imidazole counterpart of the target compound's 1-methylpyrazole moiety—was also tested at 5.0 mM, establishing a direct comparator framework for the N-methyl heterocycle pharmacophore [1]. While the target compound with its C-4 pyrazole attachment has not been individually tested in this system, the HAL inhibition data demonstrate that both pyrazole and N-methylimidazole scaffolds can engage the histidine-binding pocket of a key metabolic enzyme.

Histidine ammonia-lyase Enzyme inhibition Substrate analog Metabolic engineering

High-Impact Application Scenarios for (2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Based on Verified Differentiation Evidence


Active-Site Mechanistic Probe: Generating Catalytically Silent Enzyme–Substrate Complexes for Structural Biology

The combination of retained binding affinity with abolished acid–base catalytic capacity makes this compound the building block of choice for creating 'activity-null' enzyme mutants via chemical synthesis rather than mutagenesis. In the RNase A system, 3-(3-pyrazolyl)-L-alanine substitution at His-119 produced a semisynthetic enzyme that was completely devoid of catalytic activity while preserving substrate and inhibitor binding competence [1]. Because the 1-methylpyrazole moiety of the target compound is fully deprotonated at physiological pH (pKₐH ~2.25) and lacks an N–H donor, it provides an even more stringent catalytic knockout than unmethylated pyrazole analogs—eliminating any residual possibility of proton transfer. Co-crystallisation of such catalytically inert complexes with true substrates enables direct structural examination of enzyme–substrate interactions without the complication of turnover [2].

Stereochemical SAR: Probing D-Amino Acid Tolerance in Peptide Hormone–Receptor Systems

The (2R) D-configuration of this compound provides a stereochemical probe that is complementary to the L-configured pyrazolyl alanines dominating the literature. Given that β-(pyrazolyl-3)-alanine substitution in TRH reduced activity to ~5% of the parent hormone while retaining receptor recognition, and the analogous LH-RH modification (using the N-1 isomer) retained only 1% activity, the D-configuration variant can be used to dissect whether residual agonist activity in pyrazole-modified peptide hormones arises from induced-fit receptor conformational changes that are stereochemistry-dependent [1][2]. This application is particularly relevant for GPCR ligand design, where D-amino acid incorporation can convert agonists into antagonists or biased signaling ligands [3].

Hydrogen-Bond Pharmacophore Deconvolution: N-Methyl Scanning of Histidine side Chains in Protein–Protein Interfaces

N-Methylation is a classical medicinal chemistry strategy for distinguishing the contributions of hydrogen-bond donors from steric and hydrophobic effects. The 1-methylpyrazole moiety systematically removes the heterocycle N–H donor while preserving ring aromaticity, planarity, and approximate steric bulk—a combination not achievable with histidine (Nπ-methyl or Nτ-methyl derivatives retain one N–H), alanine (loses the ring entirely), or unmethylated pyrazole (retains N–H) [1]. Incorporating this building block at a specific histidine position within a peptide ligand allows the experimenter to isolate the energetic contribution of the imidazole/azole N–H hydrogen bond to binding free energy, as the pyrazole ring's pKₐH of ~2.25 ensures it remains unprotonated throughout the physiological pH range [2].

Metabolically Stable Histidine Mimetic for In Vivo Peptide Probe Development

Histidine ammonia-lyase initiates histidine catabolism by deaminating the α-carbon; the presence of both DL-pyrazolyl-3-alanine and L-1-methylhistidine in the HAL inhibitor panel at 5.0 mM demonstrates that N-methylated heterocyclic amino acids are recognised by—but may not be efficiently processed by—this catabolic enzyme [1]. The D-configuration of the target compound provides an additional layer of metabolic shielding, as D-amino acid oxidases and most proteases exhibit L-stereospecificity. For in vivo imaging or therapeutic peptide applications where extended circulatory half-life is required, the triple combination of (i) pyrazole-for-imidazole substitution, (ii) N-methylation, and (iii) D-configuration offers a multi-factorial stability enhancement strategy grounded in established biochemical principles [2].

Quote Request

Request a Quote for (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.